molecular formula C7H11N5O3 B2574687 N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 925146-10-7

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2574687
CAS No.: 925146-10-7
M. Wt: 213.197
InChI Key: BTHGLZZLEALEDO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide moiety.

    Aminoethyl Substitution: Finally, the acetamide compound is reacted with ethylenediamine to introduce the aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH).

Major Products

    Reduction: Formation of N-(2-aminoethyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid and ethylenediamine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the aminoethyl group might facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(2-aminoethyl)-2-(4-nitro-1H-triazol-1-yl)acetamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c8-1-2-9-7(13)5-11-4-6(3-10-11)12(14)15/h3-4H,1-2,5,8H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHGLZZLEALEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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